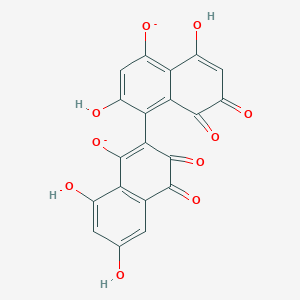

3,8'-Biflaviolin 2,2'-diolate

Description

Structural Context of Biflaviolin Congeners within Naphthoquinone Derivatives

Naphthoquinones are a large class of organic compounds characterized by a naphthalene (B1677914) ring system with two carbonyl groups. researchgate.netresearchgate.net These metabolites are widely distributed in nature, found in plants, fungi, and bacteria, and exhibit significant structural diversity. mdpi.combohrium.comencyclopedia.pub One such naphthoquinone is flaviolin (B1202607), a trihydroxynaphthoquinone that serves as the monomeric precursor to the biflaviolin family.

Biflaviolins are dimeric structures formed through the oxidative coupling of two flaviolin units. The specific linkage between the two monomers determines the resulting isomer. 3,8'-Biflaviolin (B1264295) is a specific isomer where the two flaviolin molecules are joined via a C-C bond between the 3 and 8' positions. acs.org Other known isomers include 3,3'-biflaviolin, which consists of two flaviolin units joined by a 3,3'-linkage. nih.gov The compound 3,8'-Biflaviolin 2,2'-diolate is the dianion form of 3,8'-biflaviolin. vulcanchem.com This structural class highlights the ability of microorganisms to generate complex, higher-order structures from simpler building blocks.

Table 1: Key Naphthoquinone and Biflaviolin Compounds

| Compound Name | Molecular Formula | Description |

|---|---|---|

| Flaviolin | C10H6O5 | A trihydroxynaphthoquinone monomer. qmul.ac.uk |

| 3,8'-Biflaviolin | C20H10O10 | A dimer of two flaviolin units linked at the 3 and 8' positions. acs.org |

| 3,3'-Biflaviolin | C20H10O10 | An isomer of biflaviolin with a 3,3'-linkage between flaviolin units. nih.gov |

| This compound | C20H10O10 | The dianion of 3,8'-biflaviolin. vulcanchem.comuni.lu |

Significance of this compound in Microbial Secondary Metabolism Studies

The biosynthesis of biflaviolins is a significant area of study in microbial secondary metabolism, particularly within soil-dwelling bacteria of the genus Streptomyces. These bacteria are prolific producers of secondary metabolites. nih.gov The formation of 3,8'-biflaviolin and its isomers is catalyzed by a specific family of enzymes known as cytochrome P450s (CYPs). nih.gov

In Streptomyces coelicolor, the enzymes CYP158A1 and CYP158A2 have been identified as biflaviolin synthases. acs.org These enzymes facilitate an unusual oxidative C-C coupling reaction that dimerizes flaviolin molecules. biomolther.orgacs.org Structural studies have revealed that two flaviolin molecules bind within the enzyme's active site, positioned in a way that facilitates their coupling into biflaviolin and even triflaviolin polymers. nih.gov These pigmented polymers are believed to serve a protective role for the bacterium, shielding it from the harmful effects of UV radiation in its soil environment. nih.gov The discovery and characterization of these enzymatic pathways underscore the intricate chemical capabilities of microorganisms.

Table 2: Biflaviolin Synthases and Their Products

| Enzyme | Source Organism | Function | Products |

|---|---|---|---|

| CYP158A1 | Streptomyces coelicolor | Catalyzes flaviolin dimerization. acs.org | Produces two isomers of biflaviolin (3,8'- and 3,3'-biflaviolin). acs.org |

| CYP158A2 | Streptomyces coelicolor | Catalyzes flaviolin polymerization. acs.org | Produces three isomers of biflaviolin and one triflaviolin. acs.org |

| CYP158A3 | Streptomyces avermitilis | Proposed biflaviolin synthase, orthologue of CYP158A2. nih.govkoreascience.krnih.gov | Catalyzes dimerization of a flaviolin analog. koreascience.krnih.gov |

Overview of Current Research Trajectories Pertaining to Biflaviolins

Current research pertaining to biflaviolins is largely focused on the enzymes responsible for their creation and the broader implications for microbial biotechnology. frontiersin.org A key area of investigation is understanding the factors that control the specific products of the dimerization reaction. For instance, studies comparing CYP158A1 and CYP158A2 have shown that despite catalyzing the same general reaction, they produce different ratios and numbers of biflaviolin isomers, indicating distinct stereo- and regiospecificity. acs.org Structural biology studies aim to elucidate why these closely related enzymes exhibit different product profiles. acs.org

Furthermore, researchers are identifying and characterizing new biflaviolin synthases from other microorganisms. The enzyme CYP158A3 from Streptomyces avermitilis, a producer of important therapeutic agents, has been identified as an orthologue of CYP158A2 and is suggested to be a biflaviolin synthase. nih.govbiomolther.orgnih.gov Such studies expand our understanding of the distribution and evolution of these biosynthetic pathways. This research contributes to the wider field of metabolic engineering, where knowledge of such pathways could be harnessed for the biotechnological production of novel compounds. nih.gov The investigation into BacCYPs (Bacterial Cytochrome P450s) and their role in producing secondary metabolites is a crucial pursuit for both biochemical understanding and potential pharmaceutical applications. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C20H8O10-2 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

2-(2,5-dihydroxy-4-oxido-7,8-dioxonaphthalen-1-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |

InChI |

InChI=1S/C20H10O10/c21-5-1-6-12(7(22)2-5)19(29)16(20(30)17(6)27)14-10(25)3-8(23)13-9(24)4-11(26)18(28)15(13)14/h1-4,21-25,29H/p-2 |

InChI Key |

IHEKRRLEONOHHE-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C4C(=C(C=C3O)[O-])C(=CC(=O)C4=O)O)O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis and Mechanistic Elucidation of Biflaviolin Formation

Precursor Biosynthesis and Flaviolin (B1202607) Generation

The foundational step in biflaviolin synthesis is the creation of its monomeric precursor, flaviolin. This process relies on the activity of type III polyketide synthases to construct the core naphthoquinone scaffold.

Role of Type III Polyketide Synthases (PKS), e.g., RppA, in 1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) Conversion to Flaviolin

The biosynthesis of flaviolin commences with the action of a type III polyketide synthase (PKS) known as RppA, which functions as a 1,3,6,8-tetrahydroxynaphthalene (THN) synthase. pnas.orgnih.govresearchgate.net This homodimeric enzyme catalyzes the synthesis of a polyketide by selecting malonyl-coenzyme A (malonyl-CoA) as the starter unit and performing four successive condensation reactions. nih.gov In total, five molecules of malonyl-CoA are utilized by RppA to produce the pentaketide, which is then cyclized and aromatized to form the key intermediate, 1,3,6,8-tetrahydroxynaphthalene (THN). pnas.orgnih.govnih.gov

Once formed, THN is not enzymatically converted but instead undergoes a spontaneous, nonenzymatic oxidation to yield the red-colored compound flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone). pnas.orgnih.govnih.govresearchgate.net The gene encoding RppA is often found in an operon alongside the genes for cytochrome P450 enzymes that catalyze the subsequent dimerization step, suggesting a closely coordinated biosynthetic pathway. researchgate.netrcsb.org Disruption of the rppA gene has been shown to abolish the production of these pigments. nih.gov

Cytochrome P450-Mediated Oxidative Dimerization to Biflaviolins

The final and decisive step in the formation of biflaviolins is the oxidative C-C coupling of two flaviolin molecules. This reaction is catalyzed by a specific subfamily of cytochrome P450 enzymes, which exhibit remarkable control over the regioselectivity of the dimerization, leading to various biflaviolin isomers.

Characterization of Biflaviolin Synthase Enzymes: CYP158A2 from Streptomyces coelicolor A3(2) and CYP158A3 from Streptomyces avermitilis

Two key enzymes identified as biflaviolin synthases are CYP158A2 from the soil bacterium Streptomyces coelicolor A3(2) and CYP158A3 from Streptomyces avermitilis. nih.govebi.ac.ukexpasy.orgbvsalud.org CYP158A2 is a heme-thiolate P450 enzyme that catalyzes a phenol (B47542) oxidation C-C coupling reaction to polymerize flaviolin. expasy.orgresearchgate.net These resulting pigments are believed to offer protection to the bacterium against UV radiation. expasy.orgresearchgate.netnih.gov

CYP158A3, encoded by the SAV_7130 gene in S. avermitilis, is an orthologue of CYP158A2, sharing a high amino acid sequence identity of 81%. nih.govbvsalud.org Like other P450s, it contains conserved domains such as a heme-binding region (FXXGXXXCXG) and an EXXR motif. nih.gov Recombinantly expressed and purified CYP158A3 exhibits the characteristic P450 Soret peak when reduced and bound to carbon monoxide. nih.govbvsalud.org The high degree of similarity suggests that CYP158A3 also functions as a biflaviolin synthase, catalyzing C-C coupling reactions for pigment biosynthesis in S. avermitilis. nih.govbiomolther.org

| Enzyme | Organism | Function |

| CYP158A2 | Streptomyces coelicolor A3(2) | Catalyzes oxidative C-C coupling of flaviolin to form biflaviolin and triflaviolin isomers. ebi.ac.ukexpasy.orgresearchgate.net |

| CYP158A3 | Streptomyces avermitilis | Orthologue of CYP158A2, presumed to be a biflaviolin synthase involved in pigment biosynthesis. nih.govbvsalud.orgbiomolther.org |

Substrate Specificity and Catalytic Versatility in Biflaviolin Isomer Production, including 3,3'- and 3,8'-Dimers

The CYP158 family of enzymes demonstrates catalytic versatility, producing a range of biflaviolin isomers. CYP158A2 from S. coelicolor is particularly notable for its ability to produce three different isomers of biflaviolin, as well as one triflaviolin product, from the flaviolin substrate. researchgate.netnih.govnih.govacs.org The dimeric products include both 3,3'-biflaviolin and 3,8'-biflaviolin (B1264295). expasy.orgacs.org

In contrast, its subfamily partner, CYP158A1, which shares 61% amino acid identity, also catalyzes flaviolin dimerization but generates only two of the three biflaviolin isomers that CYP158A2 produces. nih.govacs.org Furthermore, the molar ratios of the products from CYP158A1 are significantly different from those of CYP158A2, highlighting that each enzyme maintains its own distinct stereo- and regioselectivity. nih.govacs.org Studies with an analog, 2-hydroxynaphthoquinone, have shown that CYP158A3 can also catalyze a dimerization reaction, supporting its role as a biflaviolin synthase. nih.gov The regiospecificity of the products is actively controlled by the topology of the enzyme's active site. nih.gov

Molecular Mechanisms of C-C Coupling within the Cytochrome P450 Active Site

Cytochrome P450 enzymes are well-known for catalyzing monooxygenation reactions, but the CYP158 family performs an unusual oxidative C-C coupling reaction without incorporating oxygen into the final product. expasy.orgchemrxiv.org The mechanism involves the enzyme facilitating a phenol oxidation coupling reaction that polymerizes flaviolin molecules. expasy.orgnih.gov It is believed that the reaction proceeds through a biradical mechanism, where the enzyme abstracts hydrogen atoms from two substrate molecules, leading to the formation of radicals that then couple to form a C-C bond. chemrxiv.org This entire process, from substrate binding to product formation, must occur within the confines of the enzyme's active site or substrate access channel, as it is unlikely that reactive radical intermediates are released into the solvent. nih.gov

The key to the C-C coupling mechanism lies in the precise positioning of the substrate molecules within the enzyme's active site. X-ray crystallography studies of CYP158A2 have revealed a remarkable structural arrangement upon substrate binding. researchgate.netrcsb.org When flaviolin binds, the enzyme undergoes a major conformational change that closes the active site. researchgate.net

Conformational Dynamics Upon Substrate Binding

The binding of the substrate, flaviolin, to the active site of the biflaviolin synthase enzyme, Cytochrome P450 158A2 (CYP158A2), induces significant structural changes in the enzyme. researchgate.netnih.gov A comparison of the X-ray crystal structures of CYP158A2 in its ligand-free and flaviolin-bound states demonstrates a major conformational change that effectively closes the entrance to the active site. researchgate.netnih.gov This change is primarily caused by the repositioning of the F and G helices of the enzyme. researchgate.netnih.gov

A particularly noteworthy feature is the presence of two flaviolin molecules within the closed active site. researchgate.netnih.gov These two substrate molecules, along with the enzyme's heme group, arrange into a quasi-planar, three-molecule stack. researchgate.netnih.gov This precise orientation is believed to facilitate the subsequent oxidative C-C coupling that leads to the formation of flaviolin dimers like 3,8'-biflaviolin. researchgate.netnih.gov The active site volume also adjusts based on the ligand, contracting to 495 ų when bound to flaviolin. acs.org

| Enzyme State | PDB Accession Code | Resolution | Key Structural Features |

| Ligand-Free CYP158A2 | 1SE6 | 1.75 Å | Open active site conformation. researchgate.netnih.gov |

| Flaviolin-Bound CYP158A2 | 1T93 | 1.62 Å | Closed active site due to F/G helix shift; contains two substrate molecules stacked with the heme. researchgate.netnih.gov |

This table summarizes the key structural differences between the ligand-free and flaviolin-bound states of the CYP158A2 enzyme.

Proposed Role of Resonance-Stabilized Diradicals in Coupling

The mechanism for the C-C bond formation that creates biflaviolin is proposed to involve the coupling of resonance-stabilized diradicals. researchgate.net This process is a recognized, albeit unusual, capability of cytochrome P450 enzymes. tandfonline.comnih.gov The proposed mechanism begins with the P450's reactive Compound I species abstracting a hydrogen atom from a phenolic hydroxyl group on the flaviolin molecule that is positioned closest to the heme iron. researchgate.nettandfonline.com

This initial oxidation generates a phenoxy radical. researchgate.nettandfonline.com Through resonance, the radical character can be delocalized to various carbon atoms on the naphthoquinone ring, including C-3 and C-8. researchgate.net The formation of radicals at these specific positions can explain the subsequent coupling that results in the observed 3,3'- and 3,8'-biflaviolin products. researchgate.net For the dimerization to occur, it is postulated that either the newly formed flaviolin radical exchanges its position with the second flaviolin molecule in the active site, allowing both to become radicals, or that the radicals leave the enzyme and couple in the surrounding solution. researchgate.net Computational studies on other P450s support a diradical coupling mechanism for C-C bond formation. acs.org

Genetic and Metabolic Engineering for Enhanced Biflaviolin Biosynthesis

The potential of biflaviolin and related compounds has driven research into enhancing their production through genetic and metabolic engineering techniques. Central to these efforts is the use of tractable heterologous hosts and various optimization strategies.

Heterologous Expression Systems for Flaviolin and Biflaviolin Production, e.g., in Escherichia coli

Escherichia coli is a widely utilized heterologous host for producing flaviolin and its derivatives due to its well-understood genetics and rapid growth. researchgate.netresearchgate.net The biosynthetic pathway typically involves two key enzymes from Streptomyces species: a type III polyketide synthase (PKS) and a cytochrome P450. researchgate.netresearchgate.net

The type III PKS, often RppA, synthesizes 1,3,6,8-tetrahydroxynaphthalene (THN) from malonyl-CoA precursors. researchgate.netnih.gov This THN can then auto-oxidize to form the red pigment flaviolin. researchgate.net To produce biflaviolin, a P450 enzyme, such as CYP158A2 from S. coelicolor or its homolog CYP158A3 from S. avermitilis, is co-expressed. nih.govnih.gov This P450 enzyme then catalyzes the oxidative dimerization of flaviolin into products including 3,8'-biflaviolin. researchgate.netresearchgate.net Successful expression of these enzymes in E. coli has been demonstrated, with CYP158A3 being purified from an E. coli system where it was co-expressed with molecular chaperones to ensure proper folding. nih.gov

| Host Organism | Expressed Genes | Products | Reference |

| E. coli BL21(DE3) | stts (Type III PKS from S. toxytricini) | 1,3,6,8-Tetrahydroxynaphthalene, Flaviolin | researchgate.netresearchgate.net |

| E. coli BL21 Star(DE3) | rppA (Type III PKS from S. griseus) | Flaviolin | nih.gov |

| E. coli DH5α / BL21(DE3) | CYP158A3 (P450 from S. avermitilis) | CYP158A3 enzyme (for in vitro assays) | nih.gov |

| E. coli BL21(DE3) | stts, StP450-1 (P450 from S. toxytricini) | Flaviolin oligomers | researchgate.net |

This table outlines examples of heterologous expression systems developed in E. coli for the production of flaviolin and its precursors/dimers.

Pathway Optimization and Yield Enhancement Strategies

Several strategies have been explored to increase the production titers of flaviolin and biflaviolin in heterologous hosts. These approaches aim to improve enzyme activity, increase precursor supply, and reduce metabolic burden or competition.

One effective strategy is the manipulation of the fermentation medium. researchgate.net Supplementing the culture broth of an E. coli strain producing flaviolin with nutrients like glucose or sodium pyruvate (B1213749) was shown to not only affect the product profile but also lead to the formation of novel flaviolin derivatives. researchgate.net

Another powerful approach is the reduction of competing metabolic pathways. nih.gov In one study, the deletion of a flaviolin-like gene cluster in Saccharopolyspora pogona led to a 4.06-fold increase in the production of a different polyketide, butenyl-spinosyn, demonstrating the potential of streamlining the host's metabolism to divert precursors to the pathway of interest. nih.gov Furthermore, using flaviolin's characteristic color as a reporter can help in screening for genetic modifications that enhance the availability of the key precursor, malonyl-CoA. Advanced synthetic biology techniques, such as organizing pathway enzymes on protein scaffolds to enhance substrate channeling, are also being explored to improve the efficiency of biflaviolin production. db-thueringen.de

Influence of rppB Homologs on Hydroxyl Group Oxidation and Derivative Formation

In many Streptomyces species, the genes for polyketide biosynthesis are organized in clusters. researchgate.netnih.gov The gene for the type III PKS that produces the THN backbone of flaviolin is often named rppA (red-brown pigment polyketide synthase A). researchgate.net The subsequent modifications of the polyketide core, such as hydroxyl group oxidations and dimerization, are carried out by other enzymes encoded within the same cluster. researchgate.netresearchgate.net It has been hypothesized that the oxidation of hydroxyl groups on the flaviolin molecule is catalyzed by homologs of a gene designated rppB. researchgate.net These oxidizing enzymes are thought to be responsible for generating the diversity of flaviolin derivatives found in nature. researchgate.net While in some characterized systems this oxidative function is performed by cytochrome P450s found in the gene cluster, the rppB nomenclature points to a class of oxidizing genes often found in proximity to rppA. researchgate.netresearchgate.net

Molecular Level Functional Insights and Interaction Mechanisms of Biflaviolins

Role of Oxidative C-C Coupling in Higher-Order Pigment Formation

The biosynthesis of complex pigments like biflaviolins is a multi-step process rooted in the polyketide synthetic pathway. mdpi.comencyclopedia.pub The foundational units, often derived from precursors like acetyl-CoA and malonyl-CoA, are assembled by a core polyketide synthase (PKS) enzyme. wiley.com This initial polyketide backbone undergoes further modifications, including cyclization and derivatization, by various "tailoring" enzymes to produce monomeric units. mdpi.comwiley.com

A crucial step in the formation of higher-order pigments such as biflaviolins is the oxidative C-C coupling of these monomeric precursors. In the soil bacterium Streptomyces coelicolor A3(2), the monomer flaviolin (B1202607) is polymerized into biflaviolins and even triflaviolins through this mechanism. nih.govresearchgate.netdrugbank.com This reaction involves the formation of a carbon-carbon bond between two flaviolin molecules, a process catalyzed by specific enzymes. The coupling is not random; the enzymatic environment dictates the specific regioselectivity, leading to the formation of distinct isomers, including 3,3'-biflaviolin and 3,8'-biflaviolin (B1264295). nih.govacs.orgqmul.ac.uk This enzymatic control over the coupling reaction is essential for generating the structural diversity observed in natural pigments.

Investigation of Biflaviolin Interactions with Enzymatic Systems, such as Prenyltransferases and Cytochrome P450s

The formation of biflaviolins is intricately linked to the function of specific enzymatic systems, most notably the cytochrome P450 (P450 or CYP) superfamily of heme-containing monooxygenases. nih.govnih.gov

CYP158A2 produces three different isomers of biflaviolin, as well as one triflaviolin isomer. researchgate.netdrugbank.com Crystal structures show that two flaviolin substrate molecules bind within the enzyme's active site, stacked above the heme cofactor, which facilitates the oxidative coupling. nih.gov

CYP158A1 is more selective, producing only two of the three biflaviolin isomers that CYP158A2 creates, and in very different molar ratios. researchgate.net Structural studies reveal that in CYP158A1, only one flaviolin molecule binds near the heme iron, while the second binds further away at the entrance to the substrate access channel. researchgate.netacs.org

This difference in substrate binding highlights how distinct active site topologies within the same enzyme subfamily can control the stereo- and regiospecificity of the final products. researchgate.net An orthologue in Streptomyces avermitilis, CYP158A3, has also been identified and is suggested to be a biflaviolin synthase involved in pigment biosynthesis. nih.govresearchgate.net

The table below summarizes the characterized enzymatic activity of these cytochrome P450s on the flaviolin substrate.

| Enzyme | Organism | Substrate | Products |

| CYP158A1 | Streptomyces coelicolor | Flaviolin | Two isomers of biflaviolin (3,8'- and 3,3'-) |

| CYP158A2 | Streptomyces coelicolor | Flaviolin | Three isomers of biflaviolin, one triflaviolin |

| CYP158A3 | Streptomyces avermitilis | Flaviolin analog | Dimerized product |

Prenyltransferases: Aromatic prenyltransferases are another class of enzymes crucial for the diversification of natural products by attaching prenyl groups to various molecules. nih.gov While these enzymes are known to modify a wide range of aromatic compounds, enhancing their biological activities, specific studies detailing the direct interaction of prenyltransferases with biflaviolins are not extensively documented in the reviewed literature.

Contribution of Biflaviolins to Organismal Protection Mechanisms, including UV Protection

Polyketide-derived pigments in fungi and bacteria often serve important protective functions. wiley.com The highly conjugated structure of biflaviolins, resulting from the polymerization of flaviolin, is thought to provide significant physical protection for the producing organism against the damaging effects of UV irradiation. nih.govresearchgate.netdrugbank.comqmul.ac.uk

Natural pigments can protect against UV radiation by absorbing, scattering, or reflecting it. frontiersin.orgmdpi.commdpi.com The extended π-electron systems in molecules like biflaviolins are efficient at absorbing high-energy UV photons, dissipating the energy harmlessly as heat. mdpi.com This absorption prevents the UV rays from reaching and damaging sensitive cellular components like DNA. nih.gov The production of these protective pigments is a key survival strategy for microorganisms like Streptomyces, which dwell in soil and are exposed to sunlight. researchgate.net

Structure-Activity Relationship Studies at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. gardp.orgresearchgate.net In the context of biflaviolins, SAR can be examined through the lens of the enzymes that produce them. The differences between CYP158A1 and CYP158A2 provide a clear example of how protein structure dictates chemical output.

Studies involving site-directed mutagenesis have shed light on the specific amino acid residues that determine product regiospecificity. For example, the residue at position 87 in CYP158A2 (isoleucine) points into the active site. nih.gov When this was mutated to lysine (B10760008) (the corresponding residue in CYP158A1 is Lys90), the product profile of the CYP158A2 mutant changed, producing only two biflaviolin isomers instead of three, similar to the wild-type CYP158A1. nih.gov This demonstrates that subtle changes in the active site's topology, governed by key amino acid residues, directly influence the orientation of the substrate molecules and, consequently, the structure of the final coupled product. nih.govresearchgate.net These findings confirm that the C-C oxidative coupling occurs within the enzyme's active site, which actively drives the regiospecificity of the dimerization. nih.gov

Advanced Theoretical and Computational Chemistry Applied to 3,8 Biflaviolin 2,2 Diolate

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3,8'-biflaviolin (B1264295) 2,2'-diolate. numberanalytics.com These methods allow for the detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity. The diolate form, with deprotonated hydroxyl groups at the 2 and 2' positions, possesses a distinct electronic distribution compared to its parent compound, 3,3'-biflaviolin. This structure features electron-rich regions, making it susceptible to oxidation and reactions with electrophiles. evitachem.com

The reactivity of the biflaviolin scaffold can be explored through computational models. For instance, calculations can predict sites prone to nucleophilic or electrophilic attack by analyzing the molecular electrostatic potential (MEP) map. researchgate.netmdpi.com The diolate's electron-rich nature suggests a high potential for antioxidant activity through scavenging free radicals. evitachem.com

Table 1: Calculated Electronic Properties of a Model Biflaviolin System Note: This table is illustrative, based on typical outputs from quantum chemical calculations on similar phenolic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (antioxidant potential) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 3,8'-biflaviolin 2,2'-diolate and its interactions with the surrounding environment. mdpi.comnih.gov MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. dovepress.com

For this compound, MD simulations can reveal the preferred three-dimensional structures (conformers) in solution. These simulations can show how the two flaviolin (B1202607) units rotate relative to each other around the central C-C bond and how this movement is influenced by interactions with solvent molecules, such as water. mdpi.commdpi.com Understanding the conformational dynamics is essential as the molecule's shape can significantly affect its biological activity. mdpi.com The simulations can also provide insights into how the molecule interacts with biological membranes or other cellular components. bioisi.pt

Computational Enzyme Catalysis Studies of Biflaviolin Synthases

The biosynthesis of biflaviolins is catalyzed by enzymes, often from the cytochrome P450 family, known as biflaviolin synthases. nih.gov Computational studies are crucial for understanding how these enzymes achieve their catalytic function. escholarship.org

Molecular docking is a computational technique used to predict how a substrate, such as the flaviolin precursor, binds to the active site of an enzyme like biflaviolin synthase. mdpi.complos.org These simulations explore various possible binding poses and score them based on their predicted stability. plos.orgnih.gov

Studies on biflaviolin synthase CYP158A3, for instance, have used docking with flaviolin analogs like 2-hydroxynaphthoquinone (2-OH NQ) to understand substrate binding. nih.gov The calculations help identify key amino acid residues in the active site that interact with the substrate through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov The binding energy, which quantifies the strength of this interaction, can also be calculated to compare the affinity of different substrates or engineered enzyme variants. plos.orgnih.gov

Table 2: Illustrative Docking Results for Substrate Binding to Biflaviolin Synthase Note: This table represents typical data generated from molecular docking and binding energy studies.

| Ligand | Predicted Binding Pose | Key Interacting Residues | Estimated Binding Energy (kcal/mol) |

| Flaviolin Monomer | Productive orientation for C-C coupling | Tyr85, Phe178, Arg290 | -8.5 |

| 2-OH Naphthoquinone | Similar to flaviolin but less optimal | Tyr85, Phe178 | -7.2 |

| Myristic Acid | Type I binding observed experimentally | Not specified | -6.9 (derived from Kd of 98 µM) nih.gov |

Elucidation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed mapping of the reaction mechanism by which biflaviolin synthase couples two precursor molecules. fiveable.me This involves identifying the sequence of steps, any intermediate structures, and the high-energy transition states that the reaction must pass through. numberanalytics.comims.ac.jp

Using quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the reaction within the enzyme's active site. rsc.org These calculations can determine the energy barriers (activation energies) for different potential pathways, helping to elucidate how the enzyme catalyzes the specific C-C bond formation to produce biflaviolin. e3s-conferences.orgnih.gov Identifying the structure of the transition state is critical, as enzymes function by stabilizing this state, thereby lowering the activation energy and accelerating the reaction. numberanalytics.come3s-conferences.org

Enzymes create highly specific, powerful electric fields within their active sites that are thought to be a major contributor to their catalytic power. nih.govescholarship.org This concept, known as electrostatic preorganization, suggests that the arrangement of charged and polar amino acids creates an electric field that stabilizes the transition state of the reaction more than the reactant state. nih.govnih.gov

For heme-iron enzymes like biflaviolin synthase, the protein scaffold exerts a specific electric field on the active site. nih.gov Computational studies have shown a strong correlation between the direction and magnitude of this field and the protein's function. nih.gov By calculating the local electric field within the biflaviolin synthase active site, researchers can quantify its contribution to catalysis and understand how it guides the reactants along the desired reaction pathway. nih.govrsc.org The field can influence the distribution of charges in the substrate and transition state, promoting the necessary chemical transformations. ecorfan.org

Spectroscopy Simulation and Interpretation for Structural Validation

Computational methods are also employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.gov These simulations serve as a powerful tool for validating the proposed structures of newly synthesized or isolated compounds like this compound. frontiersin.org

By calculating the expected NMR chemical shifts and coupling constants for a proposed structure using quantum mechanical methods, scientists can compare the simulated spectrum to the experimental one. nih.gov A close match between the simulated and experimental data provides strong evidence for the correctness of the assigned structure. This approach is particularly valuable for complex molecules where spectral interpretation can be ambiguous. nih.govfrontiersin.org The increasing accuracy of these computational predictions makes them an essential part of modern structure elucidation. frontiersin.org

Machine Learning Applications in Predicting Biflaviolin Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry has marked a significant shift from traditional trial-and-error methods to more holistic and predictive approaches in natural product research. acs.org For complex molecules like this compound, a member of the polyketide and biflavonoid classes, ML offers powerful tools for predicting its physicochemical properties, biological activities, and reactivity. While direct machine learning studies on this compound are not extensively documented, the methodologies applied to the broader classes of biflavonoids and polyketides provide a clear framework for its potential analysis. nih.govoup.com

Machine learning algorithms, including deep neural networks (DNNs), random forests, and support vector machines (SVMs), are increasingly used to build predictive models from large datasets of chemical structures and their associated properties. oup.commdpi.com These models can rapidly screen virtual libraries, predict the properties of novel compounds, and guide synthetic efforts, thereby accelerating the discovery pipeline for natural products. acs.orgcas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary application of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. conicet.gov.ar For biflavonoids, QSAR models have been successfully developed to predict their potential as enzyme inhibitors and antioxidants. nih.govnih.gov

For instance, a QSAR study on flavonoids and biflavonoids as inhibitors of the influenza H1N1 virus neuraminidase demonstrated that activity is dependent on the electric charges, masses, and polarizabilities of the atoms, as well as the molecule's conformation. nih.gov Another 3D-QSAR model developed for biflavonoids targeting the 20S proteasome in cancer therapy highlighted the importance of electrostatic interactions and hydrogen bond donors for inhibitory activity. dergipark.org.tr A Support Vector Machine (SVM) model, in particular, showed superior predictive accuracy in this study. dergipark.org.tr Such models could be applied to this compound to predict its potential bioactivities based on its unique structural features.

Table 1: Example of Machine Learning Model Performance in Biflavonoid Activity Prediction

This table illustrates the predictive performance of different machine learning models used in QSAR studies for flavonoids and biflavonoids, based on metrics reported in relevant research.

| Model Type | Application | Key Performance Metric | Value | Source |

| Partial Least Squares (PLS) | 3D-QSAR for Antioxidant Activity | Correlation Coefficient (r²) | 0.936 | nih.govresearchgate.net |

| Cross-validated q² | 0.869 | nih.govresearchgate.net | ||

| Support Vector Machine (SVM) | 3D-QSAR for Proteasome Inhibition | Correlation Coefficient (R²) | 0.98 | dergipark.org.tr |

| Predicted R² | 0.75 | dergipark.org.tr | ||

| Random Forest | Antimicrobial Class Prediction | AUC-ROC Score | 0.845 | acs.org |

Prediction of Physicochemical Properties and Reactivity

Beyond bioactivity, machine learning can predict a wide range of physicochemical properties. Advanced models can now predict properties directly from mass spectrometry (MS) or nuclear magnetic resonance (NMR) data, bypassing the need for a confirmed structure. medium.comresearchgate.net For example, the MS2Prop model, which uses transformer-based machine learning, can predict properties like synthetic accessibility and drug-likeness from MS2 spectra with high accuracy (average R² of 70%). medium.com This is particularly valuable for complex natural products where structural elucidation can be a bottleneck.

Machine learning is also applied to predict chemical reactivity, such as the macrocyclization patterns in polyketides, the class to which biflaviolins belong. oup.com Researchers have developed ML algorithms that can distinguish the correct macrocyclization pattern from a library of theoretically possible ones, achieving high accuracy with ROC-AUC values around 0.82. oup.comresearchgate.net This predictive capability is crucial for understanding the biosynthesis of complex natural products and for efforts in combinatorial biosynthesis to create novel compounds. wur.nl By analyzing the structure of a linear polyketide precursor, these tools can help predict the final macrocyclized structure, a key step in determining the compound's ultimate form and function. oup.com

Table 2: Applications of Machine Learning in Natural Product Property Prediction

This table summarizes various ML applications relevant to predicting the properties of complex natural products like this compound.

| ML Application | Description | Relevant Compound Class | Predicted Properties/Outcomes |

| QSAR/QSPR Modeling | Establishes relationships between molecular structure and activity/properties. schrodinger.com | Biflavonoids, Flavonoids | Bioactivity (e.g., enzyme inhibition, antioxidant potential), Drug-likeness. nih.govnih.govdergipark.org.tr |

| Spectral Data Analysis | Predicts chemical properties directly from analytical data like mass spectrometry. medium.com | Natural Products | Chemical properties, synthetic accessibility, drug-likeness (QED). medium.com |

| Biosynthetic Pathway Prediction | Predicts the structure of natural products from their biosynthetic gene clusters (BGCs). cas.org | Polyketides, Non-ribosomal peptides | Macrocyclization patterns, final chemical structure. oup.comresearchgate.net |

| Substrate Specificity Prediction | Predicts which substrates will be accepted by enzymes in a biosynthetic pathway. oup.com | Polyketides (OleA enzymes) | Enzyme reactivity and substrate scope. oup.com |

| Target Prediction | Predicts the biological targets of a given natural product using deep learning and transfer learning. mdpi.com | Natural Products | Potential protein targets, mechanism of action. mdpi.com |

Emerging Research Frontiers and Innovative Applications of Biflaviolin Chemistry

Rational Design of Novel Biflaviolin Analogs via Biosynthetic Pathway Engineering

The rational design of new biflaviolin analogs is heavily rooted in understanding and manipulating their biosynthetic pathways, particularly the enzymes that catalyze their formation. Genetic and metabolic engineering techniques are now being employed to modify these pathways, leading to the creation of "unnatural" natural products with potentially enhanced or novel properties. actascientific.com

At the heart of biflaviolin biosynthesis are cytochrome P450 (P450) enzymes, which perform the critical oxidative C-C coupling of flaviolin (B1202607) monomers. nih.gov Research has identified several key P450 enzymes in Streptomyces species responsible for this dimerization. For instance, CYP158A2 in Streptomyces coelicolor A3(2) is a biflaviolin synthase that produces three distinct biflaviolin isomers. acs.org Its close relative, CYP158A1, also catalyzes flaviolin dimerization but yields only two of the three isomers in different molar ratios. acs.org In Streptomyces avermitilis, the enzyme CYP158A3 has been identified as a biflaviolin synthase, sharing high sequence similarity with CYP158A2. nih.govnih.govbiomolther.org

This detailed enzymatic knowledge provides a direct avenue for rational design. By introducing specific mutations into the genes encoding these P450 enzymes, researchers can alter their catalytic activity and product specificity. For example, a single amino acid substitution (Ile87Lys) in CYP158A2 resulted in the formation of two biflaviolin isomers instead of the usual three, demonstrating that targeted mutations can precisely control the product profile. researchgate.net

Furthermore, heterologous expression—transferring the biosynthetic gene clusters into a more manageable host organism like Escherichia coli—opens up new possibilities. researchgate.net This approach not only facilitates higher production yields but also allows for pathway manipulation in a controlled environment. researchgate.net Supplying different nutrients or precursor molecules to these engineered microbes can link intracellular metabolites to the biosynthetic pathway, yielding novel flaviolin derivatives that are not produced in the native organism. researchgate.net This strategy of engineering biosynthetic enzymes and pathways is a cornerstone for producing diverse molecules for industrial applications, including medicines, agrochemicals, and food ingredients. rsc.org

| Enzyme | Organism | Function | Engineering Application |

| CYP158A1 | Streptomyces coelicolor | Catalyzes flaviolin dimerization to produce two biflaviolin isomers. acs.org | Can be used to selectively produce a specific subset of biflaviolin analogs. |

| CYP158A2 | Streptomyces coelicolor | Catalyzes flaviolin dimerization to produce three biflaviolin isomers. acs.org | Site-directed mutagenesis can alter product specificity and create novel isomers. researchgate.net |

| CYP158A3 | Streptomyces avermitilis | Biflaviolin synthase that catalyzes C-C coupling reactions. nih.govnih.gov | Can be expressed in heterologous hosts for scalable production and pathway engineering. biomolther.org |

Development of Advanced Analytical Techniques for Biflaviolin Profiling

As biosynthetic engineering generates a wider array of biflaviolin analogs and related flaviolin derivatives, the need for sophisticated analytical techniques to profile these compounds becomes paramount. Advanced analytical methods are crucial for separating, identifying, and quantifying the individual molecules within complex mixtures produced during fermentation or biocatalysis. nih.govmuseonaturalistico.it

The primary tools for biflaviolin profiling are chromatographic and spectrometric techniques. Gas chromatography (GC) and liquid chromatography (LC) are powerful methods for separating individual compounds from a mixture. frontiersin.orgjfda-online.com When coupled with mass spectrometry (MS), these techniques (GC-MS and LC-MS) become indispensable for identifying and structurally characterizing the separated molecules, including novel compounds. museonaturalistico.itjfda-online.com Tandem mass spectrometry (MS-MS) can provide even greater sensitivity and structural detail. jfda-online.com

For the analysis of biflaviolins, which are relatively non-volatile, High-Performance Liquid Chromatography (HPLC) coupled with MS is a particularly suitable method. jfda-online.com This allows for the simultaneous analysis of multiple related compounds in a single run. jfda-online.com Furthermore, advancements like Ultra-High-Performance Liquid Chromatography (UHPLC) offer even faster analysis times and higher resolution. museonaturalistico.it

Spectroscopic methods, such as Raman and near-infrared (NIR) spectroscopy, also play a role, particularly for real-time monitoring of the production process. museonaturalistico.it These techniques can provide rapid insights into the chemical composition of a sample without extensive preparation. nih.gov The data generated by these high-resolution instruments often require chemometrics—the use of statistical and mathematical methods—to extract meaningful information from large datasets and to correlate the analytical profiles with specific production conditions or biological activities. nih.gov

| Technique | Abbreviation | Application in Biflaviolin Profiling |

| High-Performance Liquid Chromatography | HPLC | Separation of different biflaviolin isomers and related polar compounds from fermentation broths. jfda-online.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile or derivatized flaviolin precursors and byproducts. jfda-online.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | The primary method for sensitive detection, identification, and quantification of known and novel biflaviolin analogs. museonaturalistico.it |

| Tandem Mass Spectrometry | MS-MS | Provides detailed structural information for the unambiguous identification of new biflaviolin derivatives. jfda-online.com |

| Raman/Near-Infrared Spectroscopy | Raman/NIR | Real-time, non-invasive monitoring of biflaviolin production during fermentation. museonaturalistico.it |

Interdisciplinary Approaches Integrating Synthetic Biology and Computational Chemistry

The frontier of biflaviolin research is increasingly defined by the synergy between synthetic biology and computational chemistry. This interdisciplinary approach creates a powerful "Design-Build-Test" cycle that accelerates the discovery and optimization of novel compounds. nih.govconicet.gov.ar

Design: The cycle begins with computational tools. nih.gov Bioinformatics platforms like antiSMASH are used to mine microbial genomes to identify and annotate biosynthetic gene clusters (BGCs) that may produce biflaviolins or other polyketides. nih.gov Computational chemistry and molecular modeling are then used to predict the 3D structure of key enzymes, such as the P450 biflaviolin synthases. researchgate.net By simulating how flaviolin molecules dock into the enzyme's active site, researchers can predict how specific mutations might alter the enzyme's function to produce new biflaviolin structures. acs.orgresearchgate.net This in silico design process significantly reduces the time and effort required for experimental work. researchgate.net

Build: The designs conceived computationally are then brought to life using the tools of synthetic biology. berkeley.edu Techniques like CRISPR-Cas9 allow for precise editing of the biosynthetic genes in the native Streptomyces or in a heterologous host like E. coli. actascientific.com Entirely new pathways can be assembled by combining genes from different organisms. actascientific.com This engineering discipline aims to program microbes to carry out new functions, such as the efficient production of a specific, rationally designed biflaviolin analog. conicet.gov.ar

Test: The engineered microbial strains are then cultivated, and the resulting compounds are analyzed using the advanced techniques described in the previous section (e.g., LC-MS). nih.gov This testing phase provides quantitative data on the success of the design. The results are then fed back into the computational models, allowing for refinement of the next design iteration. This closed loop between computational modeling and experimental validation enables a continuous learning process, making the engineering of biological systems more predictable and efficient. nih.govconicet.gov.ar

| Cycle Stage | Key Disciplines | Activities | Example Application for Biflaviolin |

| Design | Computational Chemistry, Bioinformatics | Genome mining for BGCs, molecular docking, enzyme modeling. nih.govresearchgate.net | Predicting mutations in CYP158A2 to create a novel biflaviolin isomer. |

| Build | Synthetic Biology, Genetic Engineering | Gene synthesis, CRISPR-Cas9 gene editing, heterologous pathway expression. actascientific.comberkeley.edu | Inserting the mutated CYP158A2 gene into an E. coli host for production. |

| Test | Analytical Chemistry, Systems Biology | Fermentation, compound extraction, LC-MS profiling, quantitative analysis. jfda-online.comnih.gov | Analyzing the output to confirm the production of the new isomer and quantifying the yield. |

Exploration of Biflaviolin Scaffold for Advanced Materials Science, particularly Pigments

The core chemical structure of biflaviolin serves as a promising scaffold for applications in materials science, most notably as advanced pigments. nih.govmdpi.com Natural pigments, derived from sources like minerals and microorganisms, are of great interest for their unique properties and potential for sustainable production. trekell.com Biflaviolins are naturally occurring pigments produced by soil bacteria, where they are thought to provide protection from the damaging effects of UV radiation. nih.govacs.org

This inherent function makes the biflaviolin scaffold an excellent starting point for developing high-performance, bio-based pigments. Unlike many synthetic pigments, which can be derived from non-renewable resources, biflaviolins can be produced through fermentation. researchgate.net The properties of these pigments can be tailored through the biosynthetic engineering approaches described previously. By creating analogs with slightly different chemical structures, it may be possible to fine-tune their color, stability, and other physical properties. nih.gov

The exploration of the biflaviolin scaffold extends beyond simple colorants. The field of advanced materials seeks to create "smart" materials that respond to external stimuli. For example, some materials can change color in response to pressure (piezochromism), temperature, or light. olikrom.com By chemically modifying the biflaviolin scaffold or by embedding the pigments within specialized polymer matrices, it may be possible to develop novel functional materials. The structure could be engineered to create pigments with enhanced UV resistance for durable coatings or even to develop materials for sensing applications where a color change indicates a specific chemical or physical event. olikrom.com The use of a natural, biodegradable scaffold is also advantageous for creating environmentally friendly materials. mdpi.com

| Property | Natural Pigments (e.g., Biflaviolin) | Synthetic Pigments |

| Source | Produced by living organisms (e.g., Streptomyces). nih.gov | Derived from chemical synthesis, often from petrochemicals. trekell.com |

| Key Advantage | Sustainable production, biodegradability, unique chemical structures. researchgate.netmdpi.com | High consistency, stability, wide range of vibrant colors. trekell.com |

| Advanced Application | Scaffold for UV-protective and potentially "smart" bio-based materials. acs.orgolikrom.com | Used in a vast array of applications from paints to plastics. trekell.com |

| Tunability | Can be modified through biosynthetic engineering to create novel analogs. researchgate.net | Properties are controlled through chemical reaction conditions. trekell.com |

Q & A

Q. What are the key structural features of 3,8'-Biflaviolin 2,2'-diolate synthase CYP158A3?

CYP158A3 from Streptomyces avermitilis contains conserved structural motifs critical for P450 enzyme function, including:

- A heme-binding domain (FXXGXXXCXG) for coordinating the prosthetic heme group.

- An EXXR motif in the K-helix, essential for stabilizing the core fold and proton relay during catalysis .

- 81% sequence identity with CYP158A2 from S. coelicolor, suggesting evolutionary conservation of biflaviolin synthase activity across Streptomyces species .

Q. How is CYP158A3 expressed and purified for in vitro studies?

- Expression : The SAV_7130 gene encoding CYP158A3 is heterologously expressed in E. coli using a pCW/158A3 vector, co-expressed with GroEL/ES chaperones to enhance soluble protein yield .

- Purification : Ni²⁺-NTA affinity chromatography isolates the 6×His-tagged enzyme, followed by size exclusion chromatography to ensure homogeneity. SDS-PAGE confirms a molecular weight of ~45.1 kDa .

Q. What substrates are used to characterize CYP158A3 activity, and how are binding affinities determined?

- Substrates :

- 2-Hydroxynaphthoquinone (2-OH NQ) , a flaviolin analog, shows strong type I binding (Kd = 18 ± 2 µM) .

- Myristic acid exhibits weaker binding (Kd = 98 ± 19 µM), suggesting substrate specificity toward aromatic compounds .

- Method : Binding affinities are quantified via spectral titration , monitoring absorbance shifts (Type I for substrate binding; Type II for inhibitor binding) .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency between CYP158A3 and homologs like CYP158A2 be resolved?

- Key Data : CYP158A3 shows lower dimerization activity with 2-OH NQ compared to CYP158A2 due to substrate structural differences (lack of 5- and 7-hydroxy groups in 2-OH NQ disrupts proton delivery) .

- Approach :

- Perform homology modeling to compare active-site architectures (e.g., water channel accessibility).

- Use site-directed mutagenesis to reintroduce residues critical for proton transfer in CYP158A2 .

Q. What methodological challenges arise when analyzing dimerization products of 2-OH NQ catalyzed by CYP158A3?

- Detection : LC-mass spectrometry (LC-MS) identifies dimerized metabolites, but low enzymatic activity requires high substrate concentrations and prolonged incubation .

- Contamination Control : Include negative controls (e.g., heat-inactivated enzyme) to distinguish non-enzymatic dimerization.

- Quantification : Use isotope-labeled standards to improve MS signal-to-noise ratios for trace products .

Q. How does the genetic context of CYP158A3 inform its role in secondary metabolism?

- Gene Neighborhood Analysis : In S. coelicolor, CYP158A2 is adjacent to a gene encoding 1,3,6,8-tetrahydroxynaphthalene synthase , which produces a substrate structurally similar to flaviolin. This suggests co-regulation in pigment biosynthesis pathways .

- Functional Prediction : Apply phylogenetic profiling to identify conserved operons linked to biflaviolin production across Streptomyces genomes .

Q. What experimental strategies validate the role of CYP158A3 in avermectin biosynthesis?

- Gene Knockout : Disrupt SAV_7130 in S. avermitilis and compare metabolite profiles (e.g., via HPLC or NMR) to wild-type strains .

- Cross-Species Complementation : Express CYP158A3 in S. coelicolor CYP158A2 mutants to test functional redundancy .

Methodological Notes

- Binding Titration : Use a dual-wavelength spectrophotometer (e.g., 390–420 nm for Type I shifts) to monitor substrate-enzyme interactions .

- LC-MS Parameters : Electrospray ionization (ESI) in negative ion mode optimizes detection of quinone-derived dimers .

- Structural Modeling : Superimpose CYP158A3 with CYP158A2 (PDB: 2IJ7) using tools like PyMOL to identify divergent active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.